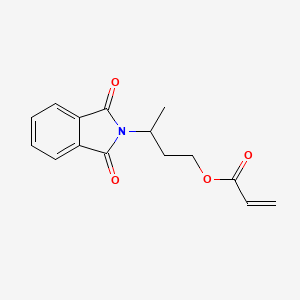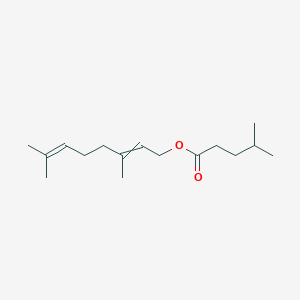![molecular formula C21H20O3 B14279839 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 134270-03-4](/img/structure/B14279839.png)
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: , also known by its chemical formula C21H18O2, is an intriguing organic compound. Its structure consists of a cycloheptanone ring with two pendant phenyl groups, each containing a hydroxyl group. Let’s explore its synthesis, properties, and applications.
Méthodes De Préparation
a. Synthetic Routes: One notable synthetic route involves a solid/solid aldolization–crotonization reaction on a supramolecular complex under microwave irradiation . This method provides selective and efficient access to the compound.
b. Reaction Conditions: The reaction typically utilizes permethylated γ-cyclodextrin as a host molecule, forming an intermediate host–guest complex with (Z)-2-(4-cyanobenzylidene)cycloheptan-1-one. The crystal structure of this complex sheds light on the underlying mechanism.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above offers a promising approach for large-scale synthesis.
Analyse Des Réactions Chimiques
a. Reactivity: 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at the phenyl rings.
Reagents: Commonly used reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids.
Major Products: These reactions yield derivatives with altered functional groups, such as hydroxyl-substituted or halogenated compounds.
Applications De Recherche Scientifique
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one finds applications in:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including tissue-plasminogen activator (t-PA) antagonism.
Industry: Its unique structure may inspire new materials or catalysts.
Mécanisme D'action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one stands out due to its structure, similar compounds include:
2,2-Bis(4-hydroxyphenyl)butane: (CAS: 77-40-7)
2-[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: (CAS: 61078-49-7)
Propriétés
Numéro CAS |
134270-03-4 |
|---|---|
Formule moléculaire |
C21H20O3 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,7-bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H20O3/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14,22-23H,1-4H2 |
Clé InChI |
OZSTVAGLOMYPML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


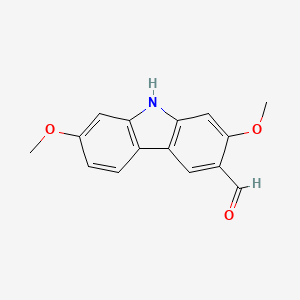
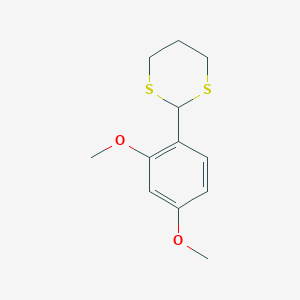
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)

![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
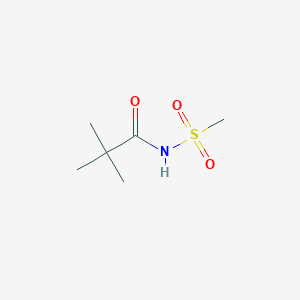
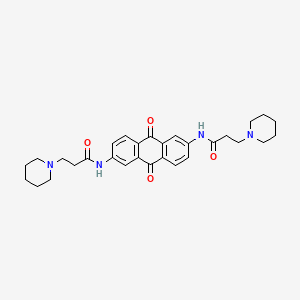
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)

